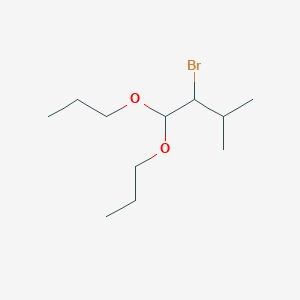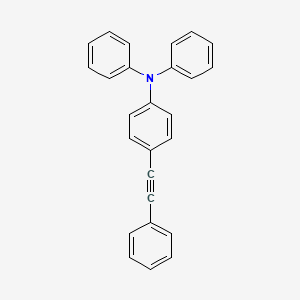![molecular formula C13H17FN2O B14335871 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile CAS No. 105515-14-8](/img/structure/B14335871.png)
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxyethyl group, a fluorine atom, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Introduction of the tert-butylamino group.
Hydroxylation: Addition of the hydroxyethyl group.
Fluorination: Introduction of the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce an amine.
Applications De Recherche Scientifique
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group.
Terbutaline: Another bronchodilator with structural similarities.
Adrenaline: Shares some structural features but has different pharmacological properties.
Uniqueness
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and benzonitrile moiety differentiate it from other similar compounds, potentially leading to unique applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
105515-14-8 |
|---|---|
Formule moléculaire |
C13H17FN2O |
Poids moléculaire |
236.28 g/mol |
Nom IUPAC |
3-[2-(tert-butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile |
InChI |
InChI=1S/C13H17FN2O/c1-13(2,3)16-8-12(17)10-4-9(7-15)5-11(14)6-10/h4-6,12,16-17H,8H2,1-3H3 |
Clé InChI |
YWZQOUUDNBULIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=CC(=C1)C#N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



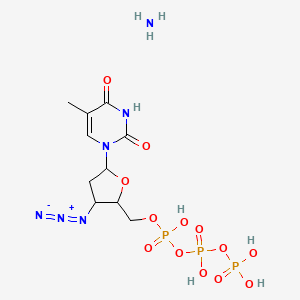

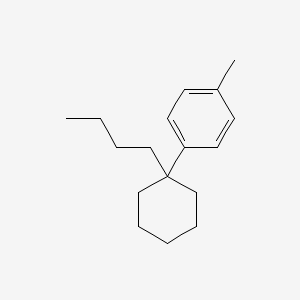
![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
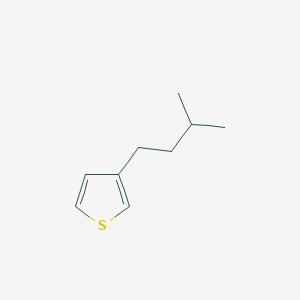
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
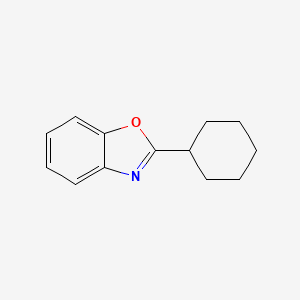
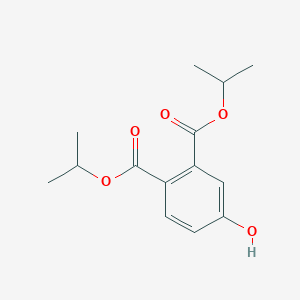

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
